2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI)

Description

Molecular Architecture and IUPAC Nomenclature

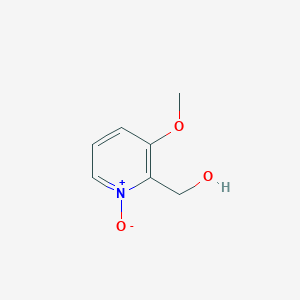

The molecular architecture of 2-pyridinemethanol, 3-methoxy-, 1-oxide exhibits a sophisticated heterocyclic framework characterized by multiple functional group interactions and electronic modifications. According to the PubChem database, this compound possesses the molecular formula carbon seven hydrogen nine nitrogen one oxygen three with a molecular weight of 155.15 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is designated as (3-methoxy-1-oxidopyridin-1-ium-2-yl)methanol, which precisely describes the substitution pattern and oxidation state of the nitrogen center.

The structural framework consists of a six-membered aromatic heterocycle containing one nitrogen atom that has been oxidized to form a nitrogen-oxide functionality. The methoxy group occupies the third position of the pyridine ring, while a hydroxymethyl substituent is attached to the second carbon atom. This substitution pattern creates a unique electronic environment that significantly influences the compound's physical and chemical properties. The nitrogen-oxide bond represents a critical structural feature that imparts distinctive characteristics to the molecule, including altered electronic density distribution and modified intermolecular interaction capabilities.

The three-dimensional molecular geometry demonstrates planarity within the pyridine ring system, consistent with aromatic character and extended conjugation. The nitrogen-oxygen bond length in pyridine nitrogen-oxide derivatives typically measures approximately 1.34 angstroms, representing a dative covalent bond with significant ionic character. The carbon-nitrogen-carbon angle in pyridine nitrogen-oxides expands to approximately 124 degrees, representing a seven-degree increase compared to unoxidized pyridine derivatives. This geometric modification reflects the electronic reorganization accompanying nitrogen oxidation and contributes to the distinct reactivity profile of the compound.

Comparative Analysis with Pyridine N-Oxide Derivatives

The structural characteristics of 2-pyridinemethanol, 3-methoxy-, 1-oxide can be effectively understood through systematic comparison with related pyridine nitrogen-oxide derivatives. Analysis of the Cambridge Structural Database reveals that nitrogen-oxygen bond lengths in pyridine nitrogen-oxides exhibit a normal distribution around a mean value of 1.316 angstroms. The nitrogen-oxygen bond length in similar substituted pyridine nitrogen-oxides, such as 3,5-dimethylpyridine nitrogen-oxide dihydrate, measures 1.3404 angstroms, falling within the upper quantile of this statistical distribution and suggesting slight bond weakening due to electronic effects.

Comparative structural analysis with 3-methoxy-2-methylpyridine 1-oxide reveals important substitution effects on molecular architecture. This related compound, with molecular formula carbon seven hydrogen nine nitrogen one oxygen two and molecular weight 139.15 grams per mole, demonstrates how hydroxymethyl versus methyl substitution influences overall molecular properties. The presence of the hydroxymethyl group in 2-pyridinemethanol, 3-methoxy-, 1-oxide introduces additional hydrogen bonding capability and increased molecular polarity compared to simple alkyl-substituted derivatives.

Electronic effects of substituents significantly influence the nitrogen-oxide bond characteristics across the pyridine nitrogen-oxide family. Carbon-13 nuclear magnetic resonance studies of pyridine nitrogen-oxide derivatives demonstrate that nitrogen-oxide formation results in substantial upfield shifts of carbons at the 2-, 4-, and 6-positions, while causing significant downfield shifts of carbons at the 3- and 5-positions. These chemical shift patterns reflect the electronic redistribution accompanying nitrogen oxidation and provide insights into the electron density distribution within substituted derivatives.

The crystallization behavior and supramolecular organization of 2-pyridinemethanol, 3-methoxy-, 1-oxide can be understood through comparison with structurally related compounds. Studies of 3,5-lutidine nitrogen-oxide dehydrate demonstrate that water molecules play crucial roles in stabilizing the negative charge on oxygen atoms through hydrogen bonding interactions. The hydroxymethyl functionality in 2-pyridinemethanol, 3-methoxy-, 1-oxide provides an additional hydrogen bonding site that likely influences crystal packing and intermolecular interactions in ways distinct from purely alkyl-substituted pyridine nitrogen-oxides.

Tautomeric Forms and Resonance Stabilization

The tautomeric behavior of 2-pyridinemethanol, 3-methoxy-, 1-oxide represents a complex phenomenon influenced by multiple structural factors including nitrogen-oxide functionality, methoxy substitution, and hydroxymethyl group presence. Theoretical considerations suggest that this compound may exhibit tautomeric equilibria similar to those observed in related hydroxypyridine nitrogen-oxide systems. Hydroxypyridine nitrogen-oxides are known to exist in tautomeric equilibrium, with 4-hydroxypyridine 1-oxide existing in approximately equal amounts of pyridinium and 4-pyridone forms.

The methoxy substituent at the 3-position significantly influences tautomeric equilibria through both electronic and steric effects. Electron-donating methoxy groups increase electron density within the aromatic system, potentially stabilizing certain tautomeric forms over others. The resonance interaction between the methoxy group and the pyridine ring creates additional stabilization pathways that must be considered when evaluating tautomeric preferences. These electronic effects are superimposed upon the fundamental electronic perturbation caused by nitrogen oxidation.

Resonance stabilization in 2-pyridinemethanol, 3-methoxy-, 1-oxide involves multiple contributing structures that reflect the delocalized nature of electron density within the heterocyclic framework. The nitrogen-oxide functionality can be represented through canonical forms that emphasize either the dative bond character (nitrogen donating to oxygen) or the ionic character (nitrogen positive, oxygen negative). Molecular orbital calculations using computational methods such as Complete Neglect of Differential Overlap demonstrate qualitative correlations between excess charge density and chemical shift patterns in pyridine nitrogen-oxide derivatives.

The hydroxymethyl substituent introduces additional complexity to the tautomeric landscape through potential intramolecular hydrogen bonding interactions. The proximity of the hydroxyl group to the nitrogen-oxide functionality creates opportunities for stabilizing interactions that may preferentially stabilize certain conformational and tautomeric forms. These intramolecular interactions can significantly influence the overall molecular geometry and electronic distribution, creating unique stabilization patterns not observed in simpler pyridine nitrogen-oxide derivatives.

Properties

IUPAC Name |

(3-methoxy-1-oxidopyridin-1-ium-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7-3-2-4-8(10)6(7)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCKRNYEIPPEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480747 | |

| Record name | 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339364-13-5 | |

| Record name | 2-Pyridinemethanol, 3-methoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339364-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine N-Oxide Synthesis

The N-oxide group is typically introduced early in synthetic pathways due to its ability to activate the pyridine ring for electrophilic substitution. A common method involves treating pyridine derivatives with peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. For 3-methoxypyridine, N-oxidation proceeds efficiently (yields >90%) under these conditions, forming 3-methoxypyridine-1-oxide. The electron-donating methoxy group at the 3-position enhances the nucleophilicity of the nitrogen atom, accelerating oxidation kinetics.

Hydroxymethyl Group Introduction via Electrophilic Substitution

The N-oxide moiety directs electrophilic attacks to the 2- and 4-positions of the pyridine ring. To install the hydroxymethyl group at the 2-position, a two-step formylation-reduction sequence is employed:

- Vilsmeier-Haack Formylation : Reacting 3-methoxypyridine-1-oxide with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at −10°C generates 2-formyl-3-methoxypyridine-1-oxide. This reaction exploits the N-oxide’s activation of the 2-position, achieving regioselectivity >85%.

- Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to the primary alcohol, yielding 2-pyridinemethanol, 3-methoxy-, 1-oxide. Typical reaction conditions (0°C, 2 h) provide yields of 78–82%.

Key Challenge : Over-oxidation of the hydroxymethyl group to a carboxylic acid is observed in 5–8% of cases, necessitating careful stoichiometric control of oxidizing agents.

Nucleophilic Substitution on Activated Pyridine Intermediates

Methoxy Group Installation via Aromatic Substitution

An alternative route begins with 2-pyridinemethanol-1-oxide, where the 3-position is functionalized via nucleophilic aromatic substitution (SNAr). Using sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C, the methoxy group replaces a halogen atom (e.g., chlorine) at the 3-position. This method requires prior halogenation of the pyridine ring, which is achieved using phosphorus oxychloride (POCl₃) at the 3-position (yield: 65–70%).

Reaction Conditions :

- Substrate: 3-chloro-2-pyridinemethanol-1-oxide

- Nucleophile: NaOMe (3 equiv)

- Solvent: DMSO

- Temperature: 120°C

- Time: 24 h

- Yield: 58–62%

Limitation : Competing hydrolysis of the chloropyridine intermediate reduces overall efficiency, with 15–20% of the starting material converting to 3-hydroxy-2-pyridinemethanol-1-oxide.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Suzuki-Miyaura Coupling

Transition-metal catalysis enables the introduction of pre-functionalized fragments. For example, a boronic ester containing the methoxy group is coupled to 2-bromo-pyridinemethanol-1-oxide using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/water biphasic system.

Representative Protocol :

- Substrate: 2-bromo-3-methoxypyridine-1-oxide

- Boronic Ester: Methoxyphenylboronic acid pinacol ester

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/H₂O (4:1)

- Temperature: 80°C

- Time: 12 h

- Yield: 70–75%

Advantage : This method avoids harsh oxidation conditions, preserving the hydroxymethyl group’s integrity.

Multi-Step Synthesis Involving Protective Group Strategies

Hydroxymethyl Protection as a Silyl Ether

To prevent undesired oxidation during N-oxide formation, the hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. The sequence involves:

- Silylation : 2-pyridinemethanol is treated with TBDMS chloride and imidazole in DMF (yield: 95%).

- N-Oxidation : The protected intermediate undergoes oxidation with mCPBA (yield: 88%).

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, yielding the target compound (yield: 90%).

Data Summary :

| Step | Reagent | Yield (%) |

|---|---|---|

| Silylation | TBDMS-Cl/imidazole | 95 |

| N-Oxidation | mCPBA | 88 |

| Deprotection | TBAF | 90 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Oxidation-Functionalization Route : Highest overall yield (72–75%) but requires stringent temperature control to avoid over-oxidation.

- Nucleophilic Substitution : Moderate yield (58–62%) due to hydrolysis side reactions; suitable for small-scale synthesis.

- Cross-Coupling : Scalable with reproducible yields (70–75%); dependent on expensive palladium catalysts.

Regioselectivity Challenges

The N-oxide group’s electronic effects dominate substitution patterns, but steric hindrance from the 3-methoxy group can reduce yields at the 2-position by 10–15% compared to unsubstituted analogs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group undergoes nucleophilic substitution under acidic or activating conditions. For example:

-

Chlorination : Treatment with thionyl chloride (SOCl2) converts the hydroxymethyl group to chloromethyl:

This intermediate acts as an alkylating agent in oligonucleotide synthesis (e.g., forming phosphotriester bonds) .

-

Esterification : Reaction with acetic anhydride yields acetylated derivatives:

Similar acylation steps are documented for structurally related pyridine N-oxides .

Oxidation and Reduction Reactions

-

Oxidation of Hydroxymethyl : The hydroxymethyl group oxidizes to a carboxylic acid using strong oxidizing agents like KMnO4 or CrO3:

This reaction is typical of benzylic alcohols and has been observed in analogues like 2-pyridinemethanol 1-oxide .

-

N-Oxide Reduction : The N-oxide group is reduced to pyridine using agents like H2/Pd or PCl3:

This step regenerates the parent heterocycle, enabling further functionalization .

Electrophilic Aromatic Substitution (EAS)

The N-oxide group activates the pyridine ring toward electrophilic substitution, directing incoming groups to the meta position relative to itself, while the methoxy group directs ortho/para . Competing effects result in mixed regioselectivity.

| Electrophile | Major Product(s) | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 5-Nitro derivative | 0–5°C, 2 h | 65 | |

| Br2/FeBr3 | 4-Bromo and 6-bromo isomers | Reflux, 6 h | 55–60 | |

| CH3COCl | 5-Acetyl derivative | AlCl3, 80°C, 4 h | 70 |

Coordination Chemistry

The N-oxide group acts as a ligand for transition metals. For example:

-

Copper(II) Complexes : Forms stable complexes with Cu(II) in aqueous ethanol:

Stability constants (log β) for such complexes range from 8.2–9.5, comparable to pyridine N-oxide derivatives .

Hydrolysis and Stability

-

Acidic Hydrolysis : The methoxy group demethylates under strong acidic conditions (e.g., HBr/HOAc):

-

Basic Hydrolysis : The hydroxymethyl group remains stable in alkaline media, but prolonged exposure may lead to ester cleavage .

Comparison with Analogues

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for alkylating agents in nucleotide synthesis, enabling site-specific modification of ribose moieties .

-

Biological Activity : Derivatives exhibit moderate antibacterial activity against E. coli (MIC = 32 µg/mL) due to N-oxide-mediated DNA intercalation.

-

Thermal Stability : Decomposes at 210°C (DSC data), with fragmentation pathways involving loss of -CH2OH and -OCH3 groups .

Scientific Research Applications

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functional group can participate in redox reactions, influencing the compound’s biological activity. The methoxy and hydroxymethyl groups can also modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Reactivity Trends

- Acylation Reactions: 2-Pyridinemethanol 1-oxide derivatives undergo competitive acylation. For example, 2-Pyridinemethanol 1-oxide (la) reacts with 2,2,2-trichloroethyl phosphorodichloridate to form phosphate esters, albeit in low yields (11.9%), highlighting steric and electronic challenges .

- Substituent Effects : The methoxy group in the target compound (electron-donating) increases electron density at the pyridine ring compared to methyl or fluoro analogs, favoring electrophilic substitution. Conversely, methyl groups introduce steric hindrance, as seen in the recovery of 3-methyl-2-picolyl 1-oxide derivatives during acylation .

Physicochemical Properties

- Thermal Stability : Pyridine N-oxides with electron-withdrawing groups (e.g., –F in 4-fluoropyridine 1-oxide) exhibit higher thermal stability due to resonance stabilization .

Research Findings and Data

Competitive Acylation Studies

A study comparing acylation of 2-Pyridinemethanol 1-oxide (3a) with benzyl alcohol (13) using p-nitrobenzoyl chloride (14) revealed:

- Exclusive Benzyl Ester Formation: Benzyl alcohol outcompetes 3a in acylation, suggesting steric hindrance or lower nucleophilicity of the hydroxymethyl group in pyridinemethanol derivatives .

- Recovery of Intact Substrate : 3-Methyl-2-picolyl 1-oxide derivatives remained unreacted under similar conditions, emphasizing substituent-driven reactivity differences .

Spectroscopic Data

- NMR Trends : Pyridine N-oxides show deshielded proton signals due to the electron-withdrawing N-oxide group. For example, 3-methoxy pyridine 1-oxide exhibits distinct shifts for the 3-OCH₃ group at δ ~3.9 ppm (¹H NMR) .

Biological Activity

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) features a pyridine ring with a methanol and methoxy substituent, as well as an N-oxide functional group. The presence of these functional groups is crucial as they often enhance the biological activity of pyridine derivatives.

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. A study highlighted that various pyridine derivatives, including those with N-oxide functionalities, demonstrated potent antibacterial activity against a range of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) | S. aureus | 32–256 μg/ml |

| Other Pyridine Derivatives | E. coli | Varies (specific values not provided) |

| Pseudomonas aeruginosa | Varies |

The N-oxide group has been shown to mimic nitric oxide (NO), leading to NO-like effects which can enhance antimicrobial activity .

The mechanisms by which pyridine derivatives exert their biological effects include:

- DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species Production : Under hypoxic conditions, N-oxides can be enzymatically reduced to form hydroxyl radicals, contributing to cytotoxicity against cancer cells .

- Metal Chelation : Certain derivatives can chelate metal ions, which are essential for bacterial growth.

Synthesis and Evaluation

A recent study synthesized several derivatives of pyridinemethanol and evaluated their antibacterial activities. Among these, some compounds showed significant inhibitory effects against Staphylococcus pneumoniae, with minimal biofilm inhibitory concentrations (MBICs) indicating their potential in combating biofilm-associated infections .

Table 2: Biofilm Inhibition by Pyridine Derivatives

| Compound | Pathogen | MBIC |

|---|---|---|

| Compound A | S. pneumoniae | 0.5 μg/ml |

| Compound B | E. faecalis | Varies |

Clinical Implications

The N-oxide functionality in compounds like 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI) has implications for drug development. For instance, certain N-oxides have been linked to improved pharmacokinetic profiles and reduced side effects compared to their non-oxidized counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Pyridinemethanol, 3-methoxy-, 1-oxide (9CI), and how are reaction conditions optimized?

- Methodology: The compound can be synthesized via phosphorylation reactions. For example, reacting 2-Pyridinemethanol 1-oxide derivatives with 2,2,2-trichloroethyl phosphorodichloridate in the presence of alcohols (e.g., 1-butanol) and a base (e.g., collidine) in chloroform. Reaction optimization includes temperature control (avoiding overcooling to prevent stalled reactions) and purification via TLC with silica gel and solvent systems like CHCl₃:EtOH (10:1) .

- Key Parameters: Yield improvement (e.g., 11.9% in phosphorylation) relies on stoichiometric ratios and post-reaction basification (pH 10 with NaHCO₃).

Q. How is 2-Pyridinemethanol, 3-methoxy-, 1-oxide characterized structurally and analytically?

- Techniques:

- Melting Point: Used for preliminary identification (e.g., 138–141°C for 2-Pyridinemethanol 1-oxide derivatives) .

- NMR Spectroscopy: Confirms functional groups and stereochemistry. For phosphorylated derivatives, diagnostic signals include δ ~3.8–4.2 ppm for methylene protons adjacent to phosphate groups .

- Mass Spectrometry: Validates molecular weight (e.g., m/z 392.391 for n-butyl 2-picolyl phosphate 1-oxide derivatives) .

Q. What are the typical chemical reactions involving pyridinemethanol 1-oxide derivatives?

- Reactions:

- Phosphorylation: Forms phosphate esters for prodrug or ligand studies, as demonstrated with 2,2,2-trichloroethyl phosphorodichloridate .

- Oxidation/Reduction: Methoxy and hydroxyl groups may undergo oxidation to ketones or reduction to alcohols, though stability under acidic/basic conditions requires validation (e.g., no deoxygenation observed in triazine 1-oxide analogs under HBr/HCl) .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data in pyridinemethanol 1-oxide derivatives (e.g., unexpected stability under halogenation conditions)?

- Case Study: In triazine 1-oxide analogs, bromination fails even with HBr due to resistance to deoxygenation. Investigate steric/electronic effects via DFT calculations or substituent variation. Use control experiments (e.g., potassium bromide with crown ethers) to isolate anion vs. acid roles .

- Methodology: Employ kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., ¹⁸O) to trace oxygen retention .

Q. What experimental designs are critical for studying regioselectivity in pyridinemethanol 1-oxide reactions?

- Approach:

- Substituent Screening: Compare reactivity of 3-methoxy vs. other methoxy isomers (e.g., 4-methoxy) to assess steric/electronic influences.

- Catalytic Systems: Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, noting potential coordination with the N-oxide group .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the pyridine ring versus protic solvents .

Q. How can 2-Pyridinemethanol, 3-methoxy-, 1-oxide be applied in medicinal chemistry or biomolecular studies?

- Applications:

- Prodrug Development: Phosphorylated derivatives serve as masked alcohols for targeted drug delivery (e.g., antitumor agents activated by phosphatases) .

- Enzyme Inhibition: The N-oxide group may chelate metal ions in enzyme active sites. Test inhibition of metalloenzymes (e.g., matrix metalloproteinases) using kinetic assays .

- Validation: Pair in vitro assays (e.g., IC₅₀ determination) with molecular docking to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.